Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated with isopropyl bromide to introduce the isopropyl group.
Esterification: The resulting compound undergoes esterification with methyl chloroformate to form the methyl ester.
Amination: Finally, the compound is aminated with methylamine to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce reduced imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the isopropyl group.
Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Contains an ethyl group instead of an isopropyl group.
Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the isopropyl group and the methylamino group in Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may confer unique biological activities and chemical properties compared to its analogs. These structural differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)10-13-5-6-14(10)7-9(12-3)11(15)16-4/h5-6,8-9,12H,7H2,1-4H3 |
InChI Key |
YJSKYNBTWFTUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC(C(=O)OC)NC |
Origin of Product |
United States |
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